molecular formula C13H13NO3S B1391629 [2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid CAS No. 1053656-82-8

[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid

Cat. No. B1391629
CAS RN: 1053656-82-8
M. Wt: 263.31 g/mol
InChI Key: NGVJJXWBEWGFKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid” is a chemical compound with the molecular formula C13H13NO3S . It has a molecular weight of 263.317 .


Physical And Chemical Properties Analysis

“[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid” is a carboxylic acid . . More specific physical and chemical properties, such as melting point, boiling point, and solubility, are not provided in the search results.

Scientific Research Applications

Antibacterial and Antimicrobial Properties

  • Synthesis of N-Heterocyclic Carbene-Silver Complexes

    A study by Patil et al. (2010) involved the synthesis of p-methoxybenzyl-substituted N-heterocyclic carbene (NHC) precursors, which displayed significant antibacterial activity against Gram-negative and Gram-positive bacteria, including Escherichia coli and Staphylococcus aureus. This suggests potential applications in developing new antibacterial agents (Patil et al., 2010).

  • Antimicrobial Activity of Rhodanine-3-Acetic Acid Derivatives

    Krátký et al. (2017) synthesized derivatives of 2-(4-oxo-2-thioxothiazolidin-3-yl)acetic acid, exhibiting high activity against Mycobacterium tuberculosis and methicillin-resistant Staphylococcus aureus. This highlights the compound's potential in treating tuberculosis and other bacterial infections (Krátký et al., 2017).

  • Synthesis and Evaluation of Thiazolidine-2,4-diones

    Alhameed et al. (2019) reported on the synthesis of novel thiazolidine-2,4-dione derivatives that demonstrated antibacterial activity against both Gram-negative and Gram-positive bacteria, as well as antifungal properties. One specific compound, 2-(5-(3-methoxybenzylidene)-2,4-dioxothiazolidin-3-yl)acetic acid, showed activity against Staphylococcus aureus (Alhameed et al., 2019).

Photo-Degradation and Pharmaceutical Application

  • Photo-Degradation in Thiazole-Containing Compounds: Wu et al. (2007) studied the photo-degradation behavior of a pharmaceutical compound containing the thiazole group. This research provides insights into the stability and degradation pathways of thiazole-containing compounds under light exposure, which is crucial for their pharmaceutical applications (Wu et al., 2007).

Liver Injury Protection

  • Protection against Liver Injury: Wang et al. (2012) explored the use of (Z)2-(5-(4-methoxybenzylidene)-2, 4-dioxothiazolidin-3-yl) acetic acid (MDA) in protecting the liver from injury caused by CCl4 in rats. This research indicates potential therapeutic applications for liver diseases (Wang et al., 2012).

Enzyme Inhibition for Diabetic Complications

  • Aldose and Aldehyde Reductase Inhibitors: Bacha et al. (2021) synthesized derivatives of rhodanine-3-acetamide, demonstrating inhibitory effects on aldose reductase and aldehyde reductase enzymes. This suggests potential applications in managing diabetic complications (Bacha et al., 2021).

properties

IUPAC Name

2-[2-[(3-methoxyphenyl)methyl]-1,3-thiazol-4-yl]acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO3S/c1-17-11-4-2-3-9(5-11)6-12-14-10(8-18-12)7-13(15)16/h2-5,8H,6-7H2,1H3,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGVJJXWBEWGFKO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC(=C1)CC2=NC(=CS2)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501235184
Record name 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

263.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid

CAS RN

1053656-82-8
Record name 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1053656-82-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-[(3-Methoxyphenyl)methyl]-4-thiazoleacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501235184
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 2
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 3
Reactant of Route 3
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 4
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 5
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid
Reactant of Route 6
Reactant of Route 6
[2-(3-Methoxybenzyl)-1,3-thiazol-4-yl]acetic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.